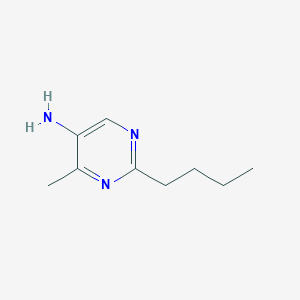

2-Butyl-4-methylpyrimidin-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-4-methylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-3-4-5-9-11-6-8(10)7(2)12-9/h6H,3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNNWCACMWDIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(C(=N1)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1699189-96-2 | |

| Record name | 2-butyl-4-methylpyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Butyl 4 Methylpyrimidin 5 Amine and Its Analogs

Established Synthetic Routes to Pyrimidinamines

The construction of the pyrimidine (B1678525) core is a well-established field in organic synthesis, with several classical and modern methods available to chemists. These routes typically involve the formation of the heterocyclic ring from acyclic precursors through condensation and cyclization reactions.

Condensation Reactions Involving Amidines and β-Dicarbonyl Compounds

The most prominent and widely utilized method for the synthesis of 2-substituted pyrimidines is the Pinner synthesis. This reaction involves the condensation of an amidine with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester. The reaction is typically catalyzed by either an acid or a base and proceeds through a series of steps including nucleophilic attack, dehydration, and cyclization to form the pyrimidine ring. The versatility of this method lies in the commercial availability and structural diversity of both the amidine and the β-dicarbonyl starting materials, allowing for the preparation of a wide array of substituted pyrimidines.

A variety of β-dicarbonyl compounds can be employed in the Pinner synthesis, including acetylacetone (B45752), ethyl acetoacetate, and malonic esters, leading to differently substituted pyrimidine products. The general mechanism involves the initial reaction of the amidine with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular condensation to close the ring.

Cyclization Approaches from Precursor Molecules

Beyond the classical Pinner synthesis, several other cyclization strategies have been developed to access the pyrimidine scaffold. These methods often utilize precursors that already contain a portion of the final ring structure. For instance, α,β-unsaturated ketones can react with amidines to form pyrimidines. In this approach, the enone system provides the three-carbon backbone for the pyrimidine ring.

Another approach involves the use of β-chlorovinyl aldehydes, which are highly reactive electrophiles. These can be condensed with amidines, such as guanidine, in the presence of a base like potassium carbonate to yield functionalized 2-aminopyrimidines. This method is noted for its operational simplicity and the ability to incorporate various functional groups.

Furthermore, multi-component reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of highly substituted pyrimidines in a single step. These reactions bring together three or more starting materials in a one-pot process, often with high atom economy and procedural simplicity. For example, the reaction of aldehydes, malononitrile, and S-alkylisothiouronium salts in water can produce 2-alkylthio-4-amino-5-cyanopyrimidines in good yields.

Targeted Synthesis of 2-Butyl-4-methylpyrimidin-5-amine Core Structure

While general methods provide a foundation, the specific synthesis of this compound requires a strategic selection of starting materials to incorporate the desired butyl and methyl substituents at the correct positions, as well as the crucial 5-amino group.

Strategic Incorporation of Butyl and Methyl Substituents

Based on the principles of the Pinner synthesis, a logical approach to the synthesis of the target molecule involves the condensation of valeramidine (or its hydrochloride salt) with a suitably substituted β-dicarbonyl compound. Valeramidine provides the n-butyl group at the 2-position of the pyrimidine ring.

The 4-methyl and 5-amino functionalities must be introduced via the β-dicarbonyl component. A plausible precursor for this is a derivative of 3-oxovalerate, such as methyl 3-oxovalerate. To introduce the 5-amino group, this β-ketoester would need to be functionalized at the C2 position. Potential strategies include the use of 2-aminomethylene-3-oxovalerate or 2-cyano-3-oxovalerate as the β-dicarbonyl synthon. The cyano group in the latter can potentially be reduced or converted to an amino group in a subsequent step. A patent for a related compound, 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidine-5-yl)-N,N-dimethylacetamide, describes the reaction of pentamidine (B1679287) hydrochloride with a substituted methyl acetoacetate, supporting the feasibility of using valeramidine in such condensations.

The following table outlines a proposed synthetic approach based on the Pinner condensation for the specific target molecule.

Table 1: Proposed Synthesis of this compound

| Reactant 1 (Amidine) | Reactant 2 (β-Dicarbonyl Precursor) | Product |

| Valeramidine hydrochloride | 2-Amino-3-oxobutyronitrile | This compound |

| Valeramidine hydrochloride | Ethyl 2-cyano-3-oxobutanoate | Intermediate for conversion to this compound |

Role of Specific Catalysts and Reaction Conditions in Pyrimidine Formation

The formation of the pyrimidine ring is often influenced by the choice of catalyst and reaction conditions. Both acid and base catalysis are commonly employed in Pinner-type syntheses. Basic conditions, using reagents such as sodium ethoxide or potassium carbonate, facilitate the deprotonation of the β-dicarbonyl compound, enhancing its nucleophilicity. Acidic conditions, on the other hand, can activate the carbonyl groups of the β-dicarbonyl compound towards nucleophilic attack by the amidine.

In multi-component reactions, various catalysts have been shown to be effective. For instance, a ZnCl₂-catalyzed three-component coupling of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 4,5-disubstituted py

Advanced Synthetic Strategies for Functionalized Pyrimidine Derivatives

Multi-Component Reactions for Pyrimidine Ring Construction

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. acs.orgrsc.org This approach is particularly valuable for creating large libraries of diverse compounds for screening purposes. acs.org

A notable MCR for pyrimidine synthesis involves the condensation of amidines with up to three different alcohol components, catalyzed by an iridium-pincer complex. acs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the selective formation of C-C and C-N bonds and aromatization of the pyrimidine ring. acs.org Another versatile MCR involves the reaction of ketones, ammonium acetate, and N,N-dimethylformamide dimethyl acetal (B89532) under metal- and solvent-free conditions to afford a broad range of substituted pyrimidines. organic-chemistry.org

Four-component reactions have also been developed, such as the synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles from indole-3-carboxaldehydes, aromatic aldehydes, and ammonium iodide, where both nitrogen atoms of the pyrimidine ring originate from the ammonium salt. mdpi.com These MCRs offer significant advantages in terms of atom economy, operational simplicity, and the ability to generate structural diversity. rsc.orgbohrium.com

Table 1: Examples of Multi-Component Reactions for Pyrimidine Synthesis

| Catalyst/Promoter | Reactants | Product Type | Reference |

| Iridium-pincer complex | Amidines, Alcohols | Substituted Pyrimidines | acs.org |

| NH4I | Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetal | Substituted Pyrimidines | organic-chemistry.org |

| None (Transition-metal-free) | Indole-3-carboxaldehydes, Aromatic aldehydes, Ammonium iodide | 2-phenyl-9H-pyrimido[4,5-b]indoles | mdpi.com |

| Palladium(II) trifluoroacetate | Amidine, Styrene, DMF | Pyrimidine Carboxamides | bohrium.com |

Regioselective Synthesis of Substituted Aminopyrimidines

Achieving regioselectivity in the synthesis of substituted aminopyrimidines is crucial for controlling the final structure and properties of the molecule. Several methods have been developed to address this challenge.

One effective strategy involves a highly regioselective lithiation-substitution protocol to introduce substituents at the C-6 position of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives. nih.gov Another approach utilizes the reaction of unsymmetrical β-diketones with 2-aminopyrimidine (B69317) in the presence of N-bromosuccinimide to regioselectively synthesize 3-aroyl-2-methylimidazo[1,2-a]pyrimidines. rsc.orgrsc.org The regioselectivity of these reactions is often dictated by the electronic and steric properties of the substrates and reagents. rsc.org

The synthesis of 4,5-disubstituted pyrimidine derivatives can be achieved in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by zinc chloride. organic-chemistry.org This method demonstrates good control over the substitution pattern on the pyrimidine core.

Skeletal Transformation Approaches in Pyrimidine Chemistry

Skeletal transformation, or molecular editing, offers a novel and powerful approach to modifying the core structure of heterocyclic compounds like pyrimidines. researchgate.netrsc.org These methods allow for the conversion of the pyrimidine ring into other heterocyclic systems or the expansion and contraction of the ring, providing access to novel molecular scaffolds. researchgate.netnih.gov

One such transformation involves the conversion of pyrimidines into pyrazoles through a formal carbon deletion. researchgate.netacs.org This process typically involves the activation of the pyrimidine ring followed by a rearrangement. Another example is the conversion of pyrimidines into pyridines via a two-atom swap, which proceeds through a two-step, one-pot process involving activation with triflic anhydride (B1165640) and subsequent nucleophilic addition and rearrangement. chinesechemsoc.org

Skeletal editing can also be used to create conformationally diverse medium and macrocyclic compounds containing a pyrimidine moiety. nih.gov These transformations often involve ring-opening and ring-closing cascade reactions, highlighting the versatile reactivity of the pyrimidine core. rsc.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions for Pyrimidine Elaboration

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization and elaboration of the pyrimidine ring. nih.govmdpi.com These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents. researchgate.net

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are widely used to introduce aryl, vinyl, and alkynyl groups onto the pyrimidine core. mdpi.comnih.gov For instance, palladium nanoparticles supported on aminopropyl-functionalized clay have been shown to be efficient catalysts for Mizoroki-Heck and Suzuki-Miyaura reactions of iodo- and bromoarenes. researchgate.net

Nickel- and copper-catalyzed couplings also play a significant role in pyrimidine chemistry. researchgate.netacs.org For example, a variety of functionalized methylthio-substituted N-heterocycles, including pyrimidines, undergo smooth palladium- or nickel-catalyzed cross-couplings with organozinc reagents. researchgate.net These methods provide a powerful means to synthesize highly functionalized pyrimidine derivatives with diverse electronic and steric properties. researchgate.netdntb.gov.ua

Mechanism-Oriented Investigations of Pyrimidine Synthesis

A thorough understanding of the reaction mechanisms involved in pyrimidine synthesis is essential for optimizing reaction conditions and controlling product outcomes.

Elucidation of Reaction Intermediates

The identification and characterization of reaction intermediates provide crucial insights into the step-by-step process of pyrimidine ring formation. Techniques such as C-13 nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the mechanistic pathways of pyrimidine synthesis from 1,3-dicarbonyl compounds and amidines. cdnsciencepub.comcdnsciencepub.com

Studies have identified various intermediates, including ring-closed dihydroxytetrahydropyrimidines, dihydrohydroxypyrimidinones, open-chain enamides, and carbonyl addition compounds. cdnsciencepub.comcdnsciencepub.com For example, in the reaction of urea (B33335) and thiourea (B124793) with acetylacetone in acidic media, an enamide intermediate is observed. cdnsciencepub.com The characterization of these transient species helps to define the reaction path and identify the rate-determining steps. cdnsciencepub.comcdnsciencepub.com In the formation of dihydroorotate, a key step in pyrimidine biosynthesis, a tetrahedral intermediate is formed through the attack of a deprotonated nitrogen on a carboxylate carbon. umich.edu

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is critical for maximizing the yield and purity of the desired pyrimidine product. rsc.orgjsynthchem.com Factors such as temperature, solvent, catalyst loading, and reaction time can significantly influence the outcome of a synthesis. rsc.orgrsc.org

Response surface methodology (RSM) has been employed to systematically optimize reaction conditions. rsc.org For instance, in the synthesis of certain pyridopyrimidinone derivatives, the optimal temperature and water content in the solvent were determined to be 72 °C and 33%, respectively, leading to high yields. rsc.org

The choice of catalyst and ligand is also paramount, particularly in transition metal-catalyzed reactions. Screening different catalysts, ligands, and oxidants is often necessary to identify the optimal combination for a specific transformation. bohrium.com For example, in a palladium-catalyzed four-component reaction to synthesize pyrimidine carboxamides, Pd(TFA)2 with the Xantphos ligand was found to be the most effective catalytic system. bohrium.com Furthermore, microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in certain cases. nih.govrsc.org

Chemical Reactivity and Transformational Chemistry of 2 Butyl 4 Methylpyrimidin 5 Amine

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (C2, C4, and C6), while rendering it generally resistant to electrophilic substitution unless activating groups are present. researchgate.netyoutube.com

Nucleophilic Aromatic Substitution Reactions of Halogenated Pyrimidines

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing pyrimidine rings. wikipedia.org This reaction is most effective when a good leaving group, such as a halogen, is present at an electron-deficient position (C2, C4, or C6). The reactivity of halopyrimidines is significantly greater than that of corresponding halobenzenes due to the activating effect of the ring nitrogens, which stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.orgyoutube.com

For a hypothetical precursor like 4-chloro-2-butyl-6-methylpyrimidin-5-amine, nucleophilic attack would be highly favored at the C4 position. The general order of reactivity for leaving groups is F > Cl > Br > I. The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the halogen, forming a tetrahedral intermediate, followed by the expulsion of the halide ion to restore aromaticity.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

| Reactant | Position of Substitution | Rationale |

| 2,4-Dichloropyrimidine | C4 is generally more reactive than C2. youtube.comstackexchange.com | The intermediate formed by attack at C4 is more stabilized by resonance involving one of the ring nitrogens. stackexchange.com |

| 2,5-Dichloropyrimidine | C2 is more reactive than C5. youtube.com | The C2 position is activated by two adjacent nitrogen atoms, while the C5 position is not directly activated and is less favorable for attack. youtube.com |

| 4,6-Dichloropyrimidine | Both positions are highly activated and can react. | Each position is activated by two nitrogen atoms (one ortho, one para). |

This table illustrates general reactivity patterns. The specific substituents on 2-Butyl-4-methylpyrimidin-5-amine (amino, butyl, methyl) would further influence the electronic properties and steric hindrance of a halogenated precursor.

Electrophilic Aromatic Substitution on the Pyrimidine Core

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the ring's electron-deficient nature. youtube.com The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. However, the presence of strong electron-donating groups, such as the amino group at the C5 position in this compound, can activate the ring sufficiently to allow for substitution. researchgate.net

The amino group is a powerful activating group and directs electrophiles to the positions ortho and para to it. In this specific molecule, the C5-amino group, along with the C2-butyl and C4-methyl groups, collectively increase the electron density of the ring, particularly at the C6 position. Therefore, electrophilic attack, if it occurs, is most likely to happen at the C6 position, which is ortho to the activating amino group and not sterically hindered by the butyl group. Reactions like nitration or halogenation would require carefully controlled conditions to avoid oxidation or reaction at the amino group itself. researchgate.net

Pyrimidine Ring-Opening and Rearrangement Mechanisms

While pyrimidine derivatives are typically stable, the ring can undergo cleavage or rearrangement under certain conditions, often initiated by nucleophilic attack. rsc.org Quaternization of a ring nitrogen atom significantly increases the ring's susceptibility to nucleophilic attack, which can lead to ring-opening. wur.nl For instance, treatment with strong bases can lead to the formation of acyclic intermediates. researchgate.netumich.edu

One classic rearrangement involving pyrimidines is the Dimroth rearrangement. This typically occurs in iminopyrimidines and involves the ring opening of the pyrimidine, followed by rotation and re-cyclization to yield an isomer. rsc.org While not directly applicable to this compound itself, derivatives formed by reaction at the ring nitrogens or the exocyclic amino group could potentially undergo such rearrangements. For example, if the exocyclic amino group were to be transformed into an imine that subsequently tautomerizes, a Dimroth-type rearrangement could be envisioned.

Reactivity of the Amino Group

The exocyclic amino group at the C5 position behaves as a typical, albeit slightly deactivated, aromatic amine. It is nucleophilic and can participate in a variety of common amine reactions.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the C5-amino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with various electrophiles.

Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide linkage, yielding N-(2-butyl-4-methylpyrimidin-5-yl)acetamide if acetyl chloride is used. This transformation is often used to protect the amino group or to introduce new functional moieties.

Alkylation: Direct alkylation of the amino group with alkyl halides can occur but may lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.com Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Arylation: The formation of a C-N bond with an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This would involve reacting this compound with an aryl halide in the presence of a palladium catalyst and a suitable base.

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (or imines). niscpr.res.inrjptonline.orgresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the formation of a C=N double bond. niscpr.res.inrjptonline.org

The reaction with an aromatic aldehyde, for instance, would yield an N-benzylidene-2-butyl-4-methylpyrimidin-5-amine derivative. These Schiff bases are versatile intermediates in organic synthesis and are known for their coordination chemistry and biological activities. niscpr.res.insdiarticle5.com

Table 2: Representative Reactions for Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Catalyst | Product Type |

| 2-Aminopyrimidine (B69317) | Substituted Benzaldehydes | Glacial Acetic Acid or NaOH | Substituted N-benzylidine-2-aminopyrimidine niscpr.res.in |

| 2-Aminopyrimidine | 4-(dimethylamino) benzaldehyde | Acetic Acid | (Z)-N-(4-dimethylamino)benzylidene)pyrimidine-2-amine rjptonline.org |

| 2-amino-4-hydroxy-6-methylpyrimidine | 2-hydroxy-1-naphthaldehyde | None (reflux in ethanol) | (E)-2-(((2-hydroxynaphthalen-1-yl)methylene)amino)-6-methylpyrimidin-4-ol sdiarticle5.com |

This table provides examples from the literature for analogous aminopyrimidine compounds, demonstrating the general conditions and types of products expected from the reaction of this compound with various carbonyl compounds.

Transformations Involving Alkyl Substituents (Butyl and Methyl Groups)

The reactivity of the butyl and methyl substituents on the pyrimidine ring is influenced by the electron-withdrawing nature of the heterocyclic core. This can activate adjacent positions for certain types of reactions.

The n-butyl group at the C2 position is essentially an unactivated alkyl chain. Its functionalization would typically require reaction conditions that can activate C-H bonds, which can be challenging and may lack selectivity.

Potential, though not specifically documented for this compound, transformations could include:

Terminal Oxidation: Under strong oxidizing conditions, the terminal methyl group of the butyl chain could potentially be oxidized to a carboxylic acid. However, this often requires harsh conditions that might also affect the pyrimidine ring and the other substituents.

Free-Radical Halogenation: Free-radical halogenation, initiated by UV light or heat, tends to be non-selective on an unactivated alkane chain. libretexts.org Reaction with reagents like chlorine (Cl₂) or bromine (Br₂) would likely lead to a mixture of mono-halogenated products at various positions along the butyl chain, with some preference for the secondary carbons due to the slightly greater stability of secondary radicals compared to primary ones. masterorganicchemistry.comchemistrysteps.com

Table 1: Predicted Products of Free-Radical Chlorination of the Butyl Group

| Product Name | Position of Chlorination | Predicted Relative Abundance |

| 2-(1-chlorobutyl)-4-methylpyrimidin-5-amine | C1' | Moderate |

| 2-(2-chlorobutyl)-4-methylpyrimidin-5-amine | C2' | Major |

| 2-(3-chlorobutyl)-4-methylpyrimidin-5-amine | C3' | Major |

| 2-(4-chlorobutyl)-4-methylpyrimidin-5-amine | C4' | Minor |

Note: This table is predictive and based on general principles of radical halogenation selectivity. Actual yields would require experimental verification.

The methyl group at the C4 position of the pyrimidine ring is analogous to a benzylic or allylic position. The adjacent aromatic ring can stabilize a radical or anionic intermediate formed at the methyl carbon, making this group more reactive than the alkyl C-H bonds of the butyl chain.

Oxidation: The C4-methyl group is susceptible to oxidation. Depending on the reagent and conditions, it can be converted into an aldehyde, a carboxylic acid, or a hydroxymethyl group. For instance, oxidizing agents like potassium permanganate (B83412) have been used to oxidize methyl side chains on pyrimidine rings to carboxyl groups. scialert.net Milder conditions could potentially yield the corresponding carbaldehyde. scialert.net The oxidation of methyl groups on heteroaromatic systems is a known transformation, though the specific conditions would need to be optimized for this substrate. researchgate.net

Halogenation: Selective halogenation of the C4-methyl group can be achieved using reagents that favor radical substitution at activated positions. N-Bromosuccinimide (NBS), in the presence of a radical initiator, is a classic reagent for the bromination of allylic and benzylic positions and would be expected to selectively brominate the C4-methyl group to yield 2-butyl-4-(bromomethyl)pyrimidin-5-amine. libretexts.org This brominated intermediate is a valuable synthon for further functionalization.

Table 2: Plausible Reactions at the C4-Methyl Group

| Reaction Type | Reagent(s) | Plausible Product |

| Oxidation to Aldehyde | Mild Oxidizing Agent (e.g., SeO₂) | 2-butyl-5-amino-4-pyrimidinecarbaldehyde |

| Oxidation to Carboxylic Acid | Strong Oxidizing Agent (e.g., KMnO₄) | 2-butyl-5-aminopyrimidine-4-carboxylic acid |

| Radical Bromination | N-Bromosuccinimide (NBS), Initiator | 2-butyl-4-(bromomethyl)pyrimidin-5-amine |

Derivatization Strategies for Enhancing Molecular Diversity

This compound serves as a versatile scaffold for generating diverse molecular libraries, primarily through reactions involving the 5-amino group and subsequent modifications of the alkyl chains.

The primary amine at the C5 position is a key nucleophilic handle. It can readily undergo a variety of classical amine reactions:

Acylation/Amide Formation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Direct reaction with alkyl halides can lead to secondary or tertiary amines, though over-alkylation can be an issue. msu.edu

Reductive Amination: Reaction with aldehydes or ketones to form an imine, followed by reduction to yield secondary amines.

A powerful strategy for diversification involves a multi-step sequence. For example:

Selective Halogenation: As mentioned, selective bromination of the C4-methyl group using NBS.

Nucleophilic Substitution: The resulting 4-(bromomethyl) derivative becomes a potent electrophile. It can be reacted with a wide array of nucleophiles (e.g., amines, thiols, alcohols, cyanides) to introduce diverse functional groups at this position.

Amine Modification: The 5-amino group can then be modified using the methods described above.

This combinatorial approach, modifying both the C4-methyl and C5-amino groups, allows for the rapid generation of a large library of analogues from the parent compound, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Structural Elucidation Techniques

To confirm the molecular structure of 2-Butyl-4-methylpyrimidin-5-amine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is utilized. Each technique provides unique and complementary information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the butyl group, the methyl group, the pyrimidine (B1678525) ring, and the amine group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). sigmaaldrich.com

Butyl Group: The four types of protons in the butyl chain will appear as a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (CH₂), a quintet for the next methylene group (CH₂), and a triplet for the methylene group attached to the pyrimidine ring.

Methyl Group: The methyl group attached to the pyrimidine ring will appear as a distinct singlet.

Amine Group: The protons of the primary amine group (-NH₂) will typically appear as a broad singlet. Its chemical shift can be variable and is affected by solvent and concentration.

Pyrimidine Ring: The single proton on the pyrimidine ring will appear as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. epfl.ch

Butyl Group: Four distinct signals will be present for the four carbon atoms of the butyl chain.

Methyl Group: A single signal will correspond to the methyl group carbon.

Pyrimidine Ring: Three signals are expected for the carbon atoms of the pyrimidine ring, with their chemical shifts indicating their position within the heterocyclic aromatic system.

The following tables provide predicted NMR data based on the analysis of similar pyrimidine structures. rsc.orgnih.gov

Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine-H | ~8.2 | Singlet | 1H |

| Amine (-NH₂) | ~4.5 (broad) | Singlet | 2H |

| Butyl (-CH₂-C₃H₇) | ~2.8 | Triplet | 2H |

| Butyl (-CH₂-CH₂-C₂H₅) | ~1.7 | Sextet | 2H |

| Butyl (-CH₂-CH₃) | ~1.4 | Quintet | 2H |

| Pyrimidine-CH₃ | ~2.4 | Singlet | 3H |

Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | ~165 |

| Pyrimidine C-4 | ~160 |

| Pyrimidine C-5 | ~115 |

| Pyrimidine C-6 | ~158 |

| Butyl (-CH₂-C₃H₇) | ~38 |

| Butyl (-CH₂-CH₂-C₂H₅) | ~31 |

| Pyrimidine-CH₃ | ~23 |

| Butyl (-CH₂-CH₃) | ~22 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. wpmucdn.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, alkyl, and pyrimidine ring moieties.

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com

C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations from the butyl and methyl groups.

C=N and C=C Stretching: The pyrimidine ring will give rise to characteristic stretching vibrations for C=N and C=C bonds in the 1500-1650 cm⁻¹ region.

N-H Bending: The bending vibration for the primary amine group typically appears around 1600 cm⁻¹. wpmucdn.com

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Strong |

| C=N / C=C Stretch (pyrimidine ring) | 1500-1650 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. msu.edu

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺), corresponding to the intact molecule, and various fragment ion peaks. The fragmentation pattern is often unique to the compound and acts as a molecular fingerprint. For this compound, key fragmentation would likely involve cleavage of the butyl group. uni-saarland.demiamioh.edu

High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of the molecular ion and its fragments. uni-saarland.de This can definitively confirm the molecular formula of the compound. The calculated exact mass for C₁₀H₁₇N₃ is 179.1422.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Origin |

|---|---|---|

| 179 | [M]⁺ | Molecular Ion |

| 164 | [M - CH₃]⁺ | Loss of a methyl radical |

| 150 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 136 | [M - C₃H₇]⁺ | Loss of a propyl radical (alpha-cleavage) |

Purity Assessment and Quantitative Analysis

Chromatographic methods are the gold standard for separating components of a mixture, making them ideal for assessing the purity of this compound and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying each component in a mixture. google.com For purity assessment of this compound, a reversed-phase HPLC method is typically employed.

Methodology: A C18 column is a common choice for the stationary phase. The mobile phase usually consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often run in a gradient mode to ensure efficient separation of the main compound from any impurities. acs.org Detection is commonly performed using a UV detector set at a wavelength where the pyrimidine ring strongly absorbs light.

Purity Determination: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Analysis: For quantification, a calibration curve is constructed by running standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. acs.org

Advantages: The enhanced separation power of UPLC allows for the detection of even trace-level impurities that might not be resolved by HPLC. bldpharm.combldpharm.com The faster run times increase sample throughput, making it a highly efficient method for quality control. The principles of operation, including column chemistry and detection methods, are similar to HPLC, but the instrumentation is designed to handle the higher pressures required for UPLC. acs.orgbiomedpharmajournal.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, with its polar amino group, may exhibit poor chromatographic behavior, including peak tailing and potential thermal degradation in the GC inlet. To overcome these challenges, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. jfda-online.com

A common derivatization strategy for compounds containing active hydrogens, such as amines, is silylation. researchgate.net This process involves the replacement of the active hydrogen in the amino group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. jfda-online.comnih.gov The resulting silylated derivative of this compound would be more volatile and less polar, leading to improved peak shape and resolution in GC analysis.

The mass spectrum of the derivatized compound provides crucial structural information. Under electron ionization (EI), the molecule undergoes fragmentation, generating a unique pattern of ions. The fragmentation of the silylated derivative of this compound would be expected to involve characteristic losses. For instance, α-cleavage adjacent to the nitrogen atom in the pyrimidine ring and cleavage of the butyl side chain are anticipated fragmentation pathways. libretexts.orgaip.org The fragmentation pattern for alkyl-substituted pyrimidines can also include ring fragmentation and loss of neutral molecules like HCN. researchgate.net

Illustrative GC-MS Data for a Silylated Derivative:

| Parameter | Illustrative Value |

| Derivative | N-trimethylsilyl-2-butyl-4-methylpyrimidin-5-amine |

| Retention Time | Hypothetically 12.5 minutes |

| Molecular Ion (M+) | m/z corresponding to the silylated derivative |

| Key Fragment Ions (m/z) | Fragments indicating loss of a methyl group (M-15), loss of the butyl group (M-57), and ions characteristic of the silylated pyrimidine ring. |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Hyphenated and Advanced Analytical Approaches for Complex Systems

For a more comprehensive understanding of this compound, especially in complex mixtures or for unambiguous structure confirmation, hyphenated analytical techniques are invaluable.

Liquid chromatography-nuclear magnetic resonance (LC-NMR) and liquid chromatography-mass spectrometry-nuclear magnetic resonance (LC-MS-NMR) are powerful hyphenated techniques that provide chromatographic separation followed by online spectroscopic analysis. wiley.com These methods are particularly useful for the direct structural elucidation of compounds in complex mixtures, such as reaction products or metabolites, without the need for prior isolation. jchr.orgmdpi.com

In an LC-NMR analysis of this compound, the compound would first be separated on an HPLC column. The eluent from the column is then directed into the NMR spectrometer's flow cell, where ¹H NMR and other NMR experiments can be performed. wiley.com This allows for the acquisition of detailed structural information for the chromatographically separated compound. Challenges in LC-NMR include solvent signal suppression, which is often addressed by using deuterated solvents in the mobile phase. wiley.com

The addition of a mass spectrometer to create an LC-MS-NMR system provides a third dimension of data: the mass-to-charge ratio of the analyte. This combination is exceptionally powerful, as it provides the molecular weight, elemental composition (with high-resolution MS), and detailed structural fragments from MS, alongside the definitive structural information from NMR, all from a single injection. mdpi.com

Illustrative Data from LC-NMR/LC-MS-NMR:

| Technique | Illustrative Data for this compound |

| LC | A single chromatographic peak at a specific retention time. |

| MS | A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation data. |

| ¹H NMR | Signals corresponding to the aromatic proton on the pyrimidine ring, the butyl group protons (with characteristic splitting patterns for the CH₂, CH₃ groups), the methyl group protons, and the amino group protons. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule. |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.govacs.org For this compound, single-crystal X-ray diffraction would provide precise information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. nih.govmdpi.comresearchgate.net

This technique would reveal the planarity of the pyrimidine ring and the orientation of the butyl and amino substituents. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the pyrimidine ring, which govern the crystal packing. acs.orgresearchgate.net This information is crucial for understanding the compound's physical properties and its interactions in a biological context. nih.govnih.gov

Illustrative Crystallographic Data:

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 18.2 Å, β = 95° |

| Key Bond Length (C-N) | ~1.34 Å (within the pyrimidine ring) |

| Hydrogen Bonding | N-H···N interactions between adjacent molecules |

This table is for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Ligand Design and Molecular Interaction Studies of Pyrimidinamines

Principles of Pyrimidine (B1678525) Scaffold Utilization in Molecular Design

The pyrimidine ring is an electron-rich aromatic heterocycle that serves as a fundamental building block for a vast number of biologically active molecules. nih.govmdpi.com Its synthetic accessibility and the ease with which it can be modified at multiple positions (2, 4, 5, and 6) allow for the creation of extensive and diverse chemical libraries. mdpi.com This structural versatility is a key reason for its widespread use in medicinal chemistry, leading to the development of drugs across various therapeutic areas. mdpi.comnih.gov

A significant strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. The pyrimidine ring is frequently employed as a bioisostere for other aromatic systems, most notably the phenyl group. nih.govnih.gov This substitution can offer several advantages:

Improved Physicochemical Properties: Replacing a phenyl ring with a pyrimidine ring can alter a molecule's solubility, lipophilicity, and polarity, which in turn can enhance its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Enhanced Target Interactions: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, providing additional points of interaction with a biological target that may not be possible with a simple carbocyclic aromatic ring. mdpi.commdpi.com This can lead to increased potency and selectivity.

Modulation of Metabolism: The introduction of the pyrimidine ring can block or alter metabolic pathways that might otherwise lead to the inactivation of the drug or the formation of toxic byproducts.

The successful application of this principle is evident in numerous approved drugs where the pyrimidine core has been instrumental in achieving the desired therapeutic effect. nih.gov

To further explore the chemical space and optimize ligand-target interactions, linkers and peptide fragments can be strategically attached to the pyrimidine scaffold. acs.orgresearchgate.net This approach allows for the creation of more complex molecules with tailored properties.

Linkers: Flexible or rigid linkers can be used to connect the pyrimidine core to other pharmacophoric groups. The length and composition of the linker are critical and can significantly influence the binding affinity and selectivity of the resulting molecule. nih.gov Common linker motifs include alkyl chains, polyethylene (B3416737) glycol (PEG) units, and heterocyclic structures like piperazine. nih.gov The choice of linker can be guided by the need to span a specific distance within a binding pocket or to introduce desirable physicochemical properties such as improved solubility. nih.gov

Peptide Conjugates: The conjugation of peptides to pyrimidine derivatives can create peptidomimetics that mimic natural protein secondary structures. acs.org Peptide Nucleic Acids (PNAs), for instance, replace the sugar-phosphate backbone of DNA with a pseudopeptide structure, demonstrating the potential of combining nucleic acid bases with peptide-like backbones. beilstein-journals.orgrsc.org This strategy can enhance cell permeability and target recognition. The synthesis of such conjugates often involves solid-phase synthesis techniques, allowing for the systematic variation of the peptide sequence. researchgate.net

These strategies for diversification are essential for developing novel ligands that can modulate complex biological processes, including protein-protein interactions. acs.org

Theoretical Frameworks for Ligand-Target Interactions

Understanding the forces that govern the binding of a ligand to its biological target is fundamental to rational drug design. For pyrimidine-based ligands, several types of non-covalent interactions are particularly important.

The electronic properties of the pyrimidine ring make it particularly adept at participating in key non-covalent interactions:

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring are effective hydrogen bond acceptors. researchgate.net This ability is crucial for the orientation and stabilization of the ligand within the binding site of a protein or nucleic acid. The specific pattern of hydrogen bonds can confer a high degree of selectivity for the intended target. researchgate.net

The combination of these interactions can lead to potent and selective inhibition of enzymes or modulation of receptor activity. researchgate.netiucr.org

The precise three-dimensional (3D) arrangement of atoms in a ligand-receptor complex provides the ultimate blueprint for understanding binding. Techniques such as X-ray crystallography and computational modeling are indispensable tools in this regard. rcsb.org

X-ray Crystallography: This experimental technique can provide high-resolution 3D structures of ligands bound to their target proteins. rcsb.org These structures reveal the exact binding mode, including the key intermolecular interactions, and can explain the molecular basis for a compound's activity and selectivity. rsc.org

3D-QSAR and Molecular Docking: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies and molecular docking simulations are computational methods used to predict how a ligand will bind to a receptor and to estimate its binding affinity. tcmsp-e.comrsc.org These models are often built using known ligand-receptor complex structures and can be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing. acs.org These computational approaches are instrumental in the iterative process of lead optimization. rsc.org

By analyzing these 3D structures, medicinal chemists can make informed decisions about how to modify a ligand to improve its properties.

Rational Design of Pyrimidine-Based Ligands

Rational drug design involves the deliberate, structure-based creation of new molecules with a specific biological purpose. The pyrimidine scaffold is an excellent starting point for such endeavors due to its proven track record and chemical tractability. nih.govnih.gov

The design process often begins with a "hit" compound, which may be identified through high-throughput screening or from existing literature. This initial molecule is then optimized through a series of chemical modifications. For a compound like 2-Butyl-4-methylpyrimidin-5-amine , a rational design strategy might involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the butyl and methyl groups to understand their contribution to binding and activity. For example, altering the length or branching of the butyl group could probe the hydrophobic pocket of the target.

Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems to explore different interaction patterns while maintaining key pharmacophoric features. mdpi.com

Molecular Hybridization: Combining the pyrimidine moiety with other known pharmacophores to create hybrid molecules with dual or enhanced activity.

Computational tools play a vital role in this process, helping to prioritize the most promising modifications before they are synthesized. nih.gov This iterative cycle of design, synthesis, and testing is central to modern drug discovery and has been successfully applied to develop a wide range of pyrimidine-based therapeutic agents. mdpi.comnih.gov

Design of Conformationally Diverse Pyrimidine-Embedded Systems

Traditional drug discovery efforts have often yielded pyrimidine-containing compounds that are largely flat, limiting their ability to interact with the complex three-dimensional topologies of many protein targets, particularly for modulating protein-protein interactions (PPIs). To overcome this limitation, modern synthetic strategies focus on creating libraries of pyrimidine-embedded systems with high conformational and skeletal diversity.

A prominent approach is the use of privileged substructure-based diversity-oriented synthesis (pDOS). acs.org This strategy employs the pyrimidine core as a starting point for constructing novel polyheterocyclic systems with a higher content of sp³-hybridized carbons, moving away from flat aromatic structures. acs.org Key methods include:

Skeletal Transformation: This involves the chemoselective cleavage or migration of specific bonds (e.g., N–N or C–N) within a pre-formed polycyclic structure to generate pyrimidine-fused medium-sized rings (7- to 14-membered) and bridged cyclic scaffolds. acs.org

Diverse Pairing Strategies: Combining the pyrimidine core with various cyclic partners, such as cyclic hydrazines, can generate complex pyrimidodiazepine-containing polyheterocyclic skeletons. acs.org

These techniques allow for the systematic exploration of three-dimensional chemical space. Chemoinformatic analyses confirm that the resulting molecular frameworks exhibit significant shape diversity, resembling natural products more closely than conventional, planar pyrimidine analogs. acs.org Such conformationally diverse libraries are invaluable resources for identifying novel modulators for challenging biological targets that are not amenable to traditional small-molecule inhibition. acs.org

Mimicry of Endogenous Molecules for Interaction Modulation

The structural resemblance of the pyrimidine core to natural biomolecules is a key principle exploited in ligand design. By acting as a molecular mimic, pyrimidine derivatives can intercept or modulate biological pathways.

A significant example is the mimicry of nucleotides. Pyrazolo[1,5-a]pyrimidines, for instance, are designed to function as ATP mimetics, enabling them to competitively bind to the ATP-binding pocket of protein kinases and inhibit their activity. rsc.org This bioisosteric replacement is a cornerstone of modern kinase inhibitor design.

Furthermore, the pyrimidine ring itself is a fundamental building block of the nucleobases cytosine, thymine, and uracil, making it an inherent mimic of genetic material. nih.govresearchgate.net This property is leveraged in various ways:

Epigenetic Signal Mimicry: Halogenated pyrimidines, such as 5-chlorocytosine, introduced into a DNA sequence can effectively mimic the endogenous epigenetic marker 5-methylcytosine. This mimicry enhances the binding of methyl-CpG-binding proteins (MBPs), which could lead to unintended and heritable gene silencing, demonstrating how a synthetic pyrimidine analog can co-opt a natural biological recognition system. nih.gov

Secondary Structure Mimicry: Beyond mimicking small molecules, more complex pyrimidine-based scaffolds can be designed to replicate the secondary structures of proteins, like α-helices. Small nonpeptide molecules built around a pyrimidodiazepine moiety have been developed to mimic these protein structures, offering a strategy to disrupt protein-protein interactions with molecules that possess superior pharmacokinetic properties compared to peptides. acs.org

This capacity for molecular mimicry makes the pyrimidine scaffold, as seen in this compound, a powerful tool for creating ligands that can modulate biological interactions with high specificity.

Investigation of Pyrimidine-Binding Profiles with General Protein Classes (excluding specific biological targets)

The versatility of the pyrimidine scaffold allows it to bind to a wide array of general protein classes, often by engaging with conserved structural features within binding sites. The specific substitution pattern around the core, such as the 2-amino, 4-methyl, and 5-butyl groups of the titular compound, dictates the selectivity and affinity for these protein families.

Protein Kinases: This is one of the most successfully targeted protein classes by pyrimidine derivatives. nih.govacs.org The 2-aminopyrimidine (B69317) motif is a well-established "hinge-binder," forming one or two canonical hydrogen bonds with the backbone amide residues of the hinge region that connects the N- and C-lobes of the kinase catalytic domain. acs.orgbiorxiv.org This interaction mimics the binding of the adenine (B156593) ring of ATP. rsc.org Substituents at other positions on the pyrimidine ring then project into different pockets of the ATP-binding site, conferring potency and selectivity. For example, macrocyclization of 2-aminopyrimidine-based inhibitors has been used to pre-organize the molecule for binding and to optimize interactions with the "back pocket" near the gatekeeper residue. biorxiv.org

Tubulin: Certain 2,4,5-substituted pyrimidines have been identified as a novel class of tubulin polymerization inhibitors. These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This interaction demonstrates that the pyrimidine scaffold is not limited to binding nucleotide-binding sites. acs.org

Protein-Protein Interaction (PPI) Modulators (Gankyrin): The oncoprotein gankyrin, an ankyrin-repeat protein, represents a different type of target. A 2,5-disubstituted pyrimidine scaffold was designed to act as a small-molecule binder for gankyrin. These compounds disrupt the interaction between gankyrin and its protein partners, thereby inhibiting its function in promoting cell proliferation. nih.govtandfonline.com

Dihydrofolate Reductase (DHFR): Pyrimidine-2,4-diamines serve as potent inhibitors of DHFR, a crucial enzyme in folate metabolism. These compounds act as substrate mimics, binding tightly within the enzyme's active site and blocking the production of tetrahydrofolate, which is essential for nucleotide synthesis. nih.gov

G Protein-Coupled Receptors (GPCRs): The 2-aminopyrimidine structure is also a key feature in ligands developed for GPCRs. For example, derivatives have been extensively studied as ligands for the histamine (B1213489) H4 receptor (H4R), where the pyrimidine core interacts with key residues within the transmembrane binding pocket. vu.nlvu.nl

The table below summarizes the interaction profiles of various pyrimidine-based scaffolds with these general protein classes.

| Pyrimidine Scaffold | Protein Class | Binding Site/Interaction Details | Reference |

|---|---|---|---|

| 2-Aminopyrimidines | Protein Kinases | Binds to the ATP-binding site, forming canonical hydrogen bonds with the hinge region. Mimics the adenine moiety of ATP. | biorxiv.org |

| 2,4,5-Trisubstituted Pyrimidines | Tubulin | Binds to the colchicine-binding site on β-tubulin, inhibiting polymerization. | acs.org |

| 2,5-Disubstituted Pyrimidines | Ankyrin-Repeat Proteins (Gankyrin) | Acts as a small-molecule binder to disrupt protein-protein interactions. | nih.govtandfonline.com |

| 2,4-Diaminopyrimidines | Dihydrofolate Reductase (DHFR) | Binds to the active site as a mimic of the natural substrate, dihydrofolate. | nih.gov |

| 2-Aminopyrimidines | G Protein-Coupled Receptors (GPCRs) | Interacts with key residues in the transmembrane binding pocket of the Histamine H4 Receptor. | vu.nlvu.nl |

Applications of Pyrimidinamines in Advanced Materials Science

Pyrimidines as Components in Functional Materials

Pyrimidine (B1678525) derivatives are integral to the development of a wide array of functional materials. Their applications span from pharmaceuticals and agriculture to advanced materials for electronics and catalysis. ontosight.ai The specific substitution pattern on the pyrimidine ring significantly influences the compound's physical, chemical, and biological properties, allowing for fine-tuning of its function. ontosight.ai For instance, the introduction of different functional groups can alter electronic properties, solubility, and the ability to interact with other molecules or surfaces, making them candidates for studies in materials science. cymitquimica.com

Compounds containing the pyrimidine framework have been investigated for their potential in various fields:

Medicinal Chemistry : As inhibitors for various enzymes and as anticancer or antimicrobial agents. researchgate.netnih.gov

Organic Synthesis : As key intermediates for creating more complex fused heterocyclic systems. semanticscholar.org

Materials Science : The unique electronic and optical properties of some pyrimidine derivatives make them suitable for applications in this area. cymitquimica.com

While direct applications of 2-Butyl-4-methylpyrimidin-5-amine in functional materials are not extensively documented, its structure suggests potential utility. The butyl and methyl groups can influence its solubility and packing in solid-state structures, while the amine and pyrimidine nitrogens provide sites for hydrogen bonding and metal coordination.

Design and Synthesis of Pyrimidine-Based Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Pyrimidine-based ligands are of great interest in the design of MOFs due to the coordinating ability of their nitrogen atoms. researchgate.net

The synthesis of pyrimidine-functionalized covalent organic frameworks (COFs) and MOFs has been successfully demonstrated. For example, a pyrimidine-modified COF (COF-Pyr) showed excellent coordination ability with metal ions like cobalt, resulting in a material with remarkable performance for the electrocatalytic oxygen evolution reaction (OER). researchgate.net Similarly, 2-aminopyrimidine (B69317) has been used to create a 3D silver(I)-imide MOF, where the coordination to the metal ion facilitated N-H activation of the amino group. nih.gov

Iron-based MOFs are particularly noted for their high stability, low toxicity, and catalytic activity. frontiersin.org The synthesis of these frameworks often involves reacting a metal salt, like Fe3+, with an organic linker containing carboxylate or other coordinating groups. frontiersin.org Aminopyrimidines can serve as such linkers. The design strategies for pyrimidine-based frameworks often leverage the directional bonding afforded by the nitrogen atoms to build predictable and stable architectures. nih.govmdpi.com

A general approach for synthesizing pyrimidine-based MOFs involves the solvothermal reaction of a pyrimidine-containing ligand with a metal salt. For instance, a copper-based MOF, UTSA-76, was synthesized from a pyrimidine-diisophthalate linker and a copper salt in a solvent mixture at 80°C. google.com

Table 1: Examples of Pyrimidine-Based MOFs and their Synthesis

| MOF Name/Type | Ligand | Metal Ion | Synthesis Method | Key Finding | Reference |

|---|---|---|---|---|---|

| Ag(I)-imide MOF | 2-aminopyrimidine (NH2pym) | Ag(I) | Coordination of Ag(I) to NH2pym | Resulted in N-H activation and formation of a novel 3D framework with photoluminescence at 77 K. | nih.gov |

| COF-Pyr | Pyrimidine-functionalized ligand | N/A (forms COF) | Povarov reaction | Nitrogen atoms on pyrimidine showed excellent coordination ability to subsequently added metal ions (e.g., Cobalt). | researchgate.net |

| Pb(II) MOF | Pyrimidine-4,6-dicarboxylate (pmdc) | Pb(II) | Solvent-free, oven-heated procedure | Formed a 3D MOF with an unprecedented topology and intense photoluminescent emission. | mdpi.com |

This table is interactive. Click on the headers to sort.

Based on these findings, this compound could potentially act as a modulator or a structural component in the synthesis of novel organic frameworks, with its amine and pyrimidine nitrogens serving as coordination sites.

Chelation Properties and Metal Ion Sequestration by Aminopyrimidines

The ability of a molecule to bind metal ions, known as chelation, is a critical property in various applications, from catalysis to medicine. Aminopyrimidines are effective chelating agents due to the presence of multiple nitrogen atoms that can act as electron donors to coordinate with metal cations. ijcr.infounn.edu.ng The chelation of metal ions with the pyrimidine ring can enhance the activity and provides insight into the role of metal ions in biological systems. ijcr.infounn.edu.ng

Studies have shown that 2-aminopyrimidine and its derivatives can form stable complexes with various transition metal ions.

Copper (II) and Manganese (II) : Schiff base ligands derived from 2-amino-4,6-dimethylpyrimidine (B23340) have been used to synthesize Cu(II) and Mn(II) complexes. The resulting metal chelates showed a non-electrolyte nature and specific geometries confirmed by spectral and magnetic studies. ijcr.info The infrared spectra of these complexes confirmed the coordination of the metal to both nitrogen and oxygen atoms of the ligand. ijcr.info

Iron (III), Copper (II), and Zinc (II) : A study on various pyrimidine and pyridine (B92270) derivatives demonstrated their ability to chelate Fe3+ and Cu2+ ions. This chelating activity was attributed to the presence of two adjacent nitrogen atoms in the 2-aminopyrimidine moiety. acs.org The formation of the complex was confirmed by observing variations in the UV-vis spectrum of the ligand upon the addition of the metal ion. acs.org

The chelation process is often influenced by steric factors. For instance, steric crowding in a ligand can lead to distortions in the metal-ligand bond lengths, which can be more pronounced for smaller ions like Zn(II) compared to larger ones like Cd(II). nih.gov The substituent groups on the pyrimidine ring, such as the butyl and methyl groups in this compound, would likely influence its steric profile and, consequently, its metal-binding affinities and the geometry of the resulting complexes. The coordination by a ring nitrogen atom can also drastically increase the acidity of adjacent C-H bonds, a factor relevant in metal-mediated reactions. semanticscholar.org

Role of Aminopyrimidines in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Aminopyrimidines are excellent building blocks for supramolecular assembly because they possess well-defined hydrogen bond donor and acceptor sites. tandfonline.commdpi.com

2-aminopyrimidine, for example, has two sets of donor-acceptor arrays arranged in an angular fashion, making it an ideal host for recognizing carboxylic acids to form well-defined supramolecular networks. tandfonline.com The nature of the resulting supramolecular architecture can be controlled by changing the substituents on the 2-aminopyrimidine backbone. tandfonline.com For instance, the interaction between substituted 2-aminopyrimidines and benzoic acid can lead to either an ionic salt (via proton transfer) or a neutral hydrogen-bonded molecular complex, depending on the electronic effects of the substituents. tandfonline.com

The reliability of the amino-pyrimidine/carboxylic acid hydrogen-bonding synthon is a powerful tool in crystal engineering. nih.gov This robust interaction can be used in combination with other non-covalent forces, like halogen bonds, to construct extended 1-D and 2-D architectures with predictable connectivity. nih.gov

The process of self-assembly is fundamental to creating ordered structures on surfaces, which is a key goal in nanotechnology. nih.gov Amino-terminated molecules are widely used to functionalize surfaces like silica (B1680970) to create self-assembled monolayers (SAMs). rsc.org The chemical structure of the molecule dictates the molecular organization. While not specifically studied, a molecule like this compound, with its amino group and aromatic pyrimidine ring, could potentially form ordered SAMs on various substrates, with applications in sensors or surface patterning. rsc.orgbeilstein-journals.org

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| 2-aminopyrimidine | |

| Benzoic acid | |

| 2-amino-4,6-dimethylpyrimidine | |

| Pyrimidine-4,6-dicarboxylate |

This table is interactive. Click on the headers to sort.

Future Directions and Emerging Research Avenues in 2 Butyl 4 Methylpyrimidin 5 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted pyrimidines is a field of continuous innovation, with a growing emphasis on sustainable and efficient methodologies. organic-chemistry.orgrsc.org Traditional synthetic routes are often being replaced by greener alternatives that offer high atom economy, reduced waste, and the use of environmentally benign reagents. benthamdirect.comresearchgate.nettandfonline.com

Recent advancements in catalysis have paved the way for novel multicomponent reactions for pyrimidine (B1678525) synthesis. For instance, iridium-catalyzed multicomponent synthesis from amidines and alcohols represents a sustainable approach, proceeding through a sequence of condensation and dehydrogenation steps with the liberation of hydrogen and water as the only byproducts. acs.orgsci-hub.se Similarly, nickel(II)-NNO pincer complexes have been effectively utilized as catalysts for the acceptorless dehydrogenative annulation of alcohols to produce a variety of 2,4,6-trisubstituted pyrimidines. acs.org These methods offer a regioselective and efficient pathway to unsymmetrically substituted pyrimidines and could be adapted for the synthesis of 2-Butyl-4-methylpyrimidin-5-amine.

Furthermore, base-promoted intermolecular oxidative C-N bond formation of allylic compounds with amidines, using molecular oxygen as the sole oxidant, presents another environmentally friendly option. organic-chemistry.org The development of metal-free, site-selective C-N bond-forming reactions of polyhalogenated pyrimidines also offers a tunable and mild approach to creating substituted pyrimidines. rsc.org Microwave-induced synthesis is another green chemistry approach that can accelerate C-N bond formation reactions, leading to faster reaction times and cleaner products. benthamdirect.com

Future research in this area will likely focus on the development of one-pot syntheses and the use of renewable starting materials to further enhance the sustainability of producing this compound and its derivatives. researchgate.net

Integration of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reactivity, thereby guiding experimental design. pharmacophorejournal.com For a compound like this compound, computational methods can provide valuable insights into its structure-activity relationships.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure, optimized geometry, and vibrational frequencies of pyrimidine derivatives. nih.govtandfonline.com DFT calculations can be employed to determine the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the compound's reactivity and electronic properties. nih.govbohrium.com The energy gap between HOMO and LUMO can indicate the molecule's potential as an optoelectronic material. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the hyperconjugative interactions and stabilization energies within the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another valuable computational tool, particularly for predicting the biological activity of a series of related compounds. mdpi.com By correlating the structural features of pyrimidine derivatives with their observed activities, QSAR can help in the rational design of new compounds with enhanced properties. mdpi.combiointerfaceresearch.com Molecular docking simulations can predict the binding affinity and mode of interaction of this compound with biological targets, which is crucial for drug discovery applications. biointerfaceresearch.comacs.org

The integration of these advanced computational approaches will undoubtedly accelerate the discovery and optimization of applications for this compound, from medicinal chemistry to materials science.

Exploration of New Chemical Transformations and Reactivity Profiles

The reactivity of the pyrimidine ring and its substituents in this compound offers a rich landscape for exploring new chemical transformations. The amino group at the C5 position is a key functional handle that can undergo a variety of reactions, including nucleophilic substitution, to introduce diverse functionalities. mdpi.commdpi.com

The pyrimidine ring itself can be subject to functionalization. For instance, the development of methods for the C-H functionalization of pyridine (B92270) derivatives, often mediated by transition metals, can be extended to pyrimidines. d-nb.inforsc.org This allows for the direct introduction of new substituents onto the heterocyclic core, expanding the chemical space accessible from this compound. The reactivity of the imine bond in related systems suggests that the amino group of this compound could participate in addition reactions, potentially leading to the formation of aminals or other interesting structures. bohrium.commostwiedzy.pl

Furthermore, the pyrimidine ring can undergo ring-opening and reconstruction reactions, providing pathways to other heterocyclic systems. researchgate.net The study of the reactivity of related pyrimido[4,5-d]pyrimidines and other fused systems can also provide insights into potential transformations of the target compound. researchgate.net

A deeper understanding of the reactivity profile of this compound will enable the synthesis of a wider range of derivatives with tailored properties for various applications.

Design of Highly Selective and Tunable Molecular Probes

Pyrimidine derivatives have emerged as versatile scaffolds for the design of fluorescent molecular probes for a variety of applications, including bioimaging and chemical sensing. mdpi.comnih.govfrontiersin.orgtandfonline.com The inherent photophysical properties of the pyrimidine ring, combined with the ability to introduce various substituents, allow for the fine-tuning of their absorption and emission characteristics.

The design of "push-pull" systems, where an electron-donating group is conjugated to an electron-withdrawing group through the pyrimidine ring, is a common strategy for creating fluorescent probes with large Stokes shifts and high quantum yields. mdpi.comnih.gov The amino group in this compound can act as an electron-donating group, and by introducing suitable electron-withdrawing groups at other positions on the pyrimidine ring, it is possible to create novel fluorophores.

Pyrimidine-based probes have been developed for the detection of various species, including reactive oxygen species like hydrogen peroxide tandfonline.com and for imaging lipid droplets in cells mdpi.comnih.gov. The development of two-photon fluorogenic probes based on pyrimidine derivatives for visualizing enzyme activity in hypoxic cancer cells highlights the potential for creating sophisticated diagnostic tools. bohrium.com The selectivity of these probes can be tuned by incorporating specific recognition moieties that interact with the target analyte.

Future research in this area could focus on developing probes based on this compound for the detection of specific metal ions mdpi.com or for monitoring biological processes in real-time.

Expansion into Interdisciplinary Research Areas (e.g., Optoelectronic Materials, Catalysis)

The unique electronic properties of pyrimidine derivatives make them attractive candidates for applications in interdisciplinary fields such as materials science and catalysis.

In the realm of optoelectronic materials, pyrimidine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). A patent describes pyrimidine derivatives that exhibit excellent electron injection characteristics, high electron mobility, and good stability, making them suitable for use in organic electroluminescent elements. google.com The potential for intramolecular charge transfer in substituted pyrimidines, which can be predicted by computational studies, is a key property for their application in optoelectronics. nih.gov

While direct applications of this compound in catalysis are not yet established, the broader class of N-heterocyclic compounds is widely used as ligands in transition metal catalysis. The steric and electronic properties of the substituents on the pyrimidine ring can be tuned to influence the activity and selectivity of the catalyst. The use of 2,4,6-Tri-tert-butylpyrimidine (TTBP) as an alternative to pyridine derivatives in amide activation systems demonstrates the potential of substituted pyrimidines in catalysis. acs.org

Future research could explore the synthesis of metal complexes of this compound and evaluate their catalytic activity in various organic transformations. The expansion of its applications into these interdisciplinary areas will further underscore the versatility and importance of this chemical compound.

Q & A

Q. What are the optimal synthetic routes for 2-Butyl-4-methylpyrimidin-5-amine, and how can reaction conditions be controlled to maximize yield?